molecular formula C8H13N3O B2574233 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225144-75-0

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane

Cat. No. B2574233
CAS RN: 2225144-75-0
M. Wt: 167.212
InChI Key: CTKBWXALLYMFRH-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are polycyclic molecules . The chain alkane fits the general formula of CnH2n+2 (n: positive integer), and the number of H atoms reaches the maximum level in chain alkanes .


Chemical Reactions Analysis

Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .

Scientific Research Applications

Synthesis and Chemical Properties

A New Entry into 2-Azabicyclo[2.1.1]hexanes : This study showcases the synthesis of 2-azabicyclo[2.1.1]hexanes, which share a structural motif with 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane. The synthetic route involves imination of 3-(chloromethyl)cyclobutanone and reductive cyclization, highlighting the synthetic versatility of bicyclic structures for creating bioactive compounds (C. Stevens & N. Kimpe, 1996).

Cycloadditions in Syntheses : This research demonstrates the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives through photopyridone formation and mild acid hydrolysis. These compounds serve as new building blocks for carbapenem nuclei, illustrating the role of bicyclic structures in developing pharmaceuticals (N. Katagiri et al., 1986).

Azabicyclo[3.1.0]hexane-1-ols in Asymmetric Synthesis : Highlighting the utility of azabicyclo[3.1.0]hexane-1-ols in the asymmetric synthesis of pharmacologically active products, this study presents a versatile approach for generating pyrrolidinones and dihydropyridinones. Such compounds could serve as intermediates in the synthesis of biologically active molecules, showcasing the potential of bicyclic structures in medicinal chemistry (M. Jida, R. Guillot, & J. Ollivier, 2007).

Conformational and Bonding Properties of Dimethyl-substituted Diazabicyclo[3.1.0]hexanes : Investigating the gas-phase structures of dimethyl-substituted diazabicyclo[3.1.0]hexanes, this study provides insight into the conformational dynamics and bonding properties of bicyclic structures. The findings contribute to a better understanding of the structural preferences of such compounds, which is crucial for designing new materials and pharmaceuticals (Y. Vishnevskiy et al., 2015).

Mechanism of Action

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which suggests that it may interact with a variety of biological targets, depending on the specific functional groups attached to the bicyclic structure.

Mode of Action

It’s known that this compound is synthesized via a catalytic alkene insertion approach . This process involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, supported by a radical relay mechanism .

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s plausible that this compound could influence a variety of biochemical pathways, depending on the specific functional groups attached to the bicyclic structure.

Pharmacokinetics

Its structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties, including potential for absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.

Result of Action

It’s known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It’s known that this compound is synthesized via a catalytic process that operates with smi2 loadings as low as 5mol% , suggesting that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

Risk assessments can be used to help reduce the risk of certain hazards in a laboratory . This is carried out by looking at the hazards of the chemical substances being used .

Future Directions

Bicyclo[2.1.1]hexanes are a versatile platform for the exploration of chemical space, with 10 different substituent vectors available . Disubstituted bicyclo[2.1.1]hexanes have been proposed as bioisosteres of ortho- and meta-substituted benzenes .

properties

IUPAC Name

1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBWXALLYMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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